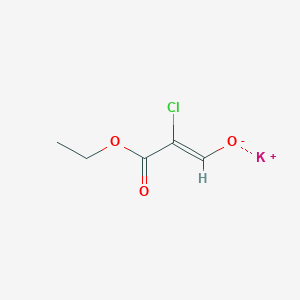
1,3-Diethylimidazolium diethylphosphate; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,3-Diethylimidazolium diethylphosphate; 97% has been studied for its potential applications in a variety of fields. In catalysis, 1,3-Diethylimidazolium diethylphosphate; 97% has been used as a catalyst for the synthesis of 1,3-dioxolanes, 1,3-dioxanes, and 1,3-dioxanes. In electrochemistry, 1,3-Diethylimidazolium diethylphosphate; 97% has been used as an electrolyte in lithium-ion batteries and as a solvent for the electrochemical reduction of carbon dioxide. In biochemistry, 1,3-Diethylimidazolium diethylphosphate; 97% has been used as a reagent for the synthesis of peptides and proteins, as well as for the stabilization of DNA and RNA.
Mécanisme D'action
Target of Action
It’s known that this compound is used as a catalyst in various chemical reactions .
Mode of Action
1,3-Diethylimidazolium diethyl phosphate acts as a catalyst in chemical reactions. For instance, it has been used in the oxidation of diethyl disulfide with atmospheric oxygen . The compound facilitates the reaction, leading to the formation of ethyl sulfonates .
Result of Action
The primary result of the action of 1,3-Diethylimidazolium diethyl phosphate is the facilitation of chemical reactions. For example, in the oxidation of diethyl disulfide, it aids in the formation of ethyl sulfonates .
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Diethylimidazolium diethylphosphate; 97% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability, making it a viable option for researchers on a budget. Additionally, 1,3-Diethylimidazolium diethylphosphate; 97% is relatively stable and can be stored for extended periods of time. However, 1,3-Diethylimidazolium diethylphosphate; 97% is not soluble in water, which can make it difficult to work with in some experiments. Additionally, the cationic portion of the molecule can interact with some proteins, making it unsuitable for certain experiments.
Orientations Futures
The potential applications of 1,3-Diethylimidazolium diethylphosphate; 97% are still being explored, and there are several areas of research that could be explored in the future. These include the development of new catalysts and electrolytes for electrochemical processes, the use of 1,3-Diethylimidazolium diethylphosphate; 97% for drug delivery, and the use of 1,3-Diethylimidazolium diethylphosphate; 97% for the stabilization of proteins and DNA. Additionally, further research could be done to explore the biochemical and physiological effects of 1,3-Diethylimidazolium diethylphosphate; 97%, as well as its potential therapeutic applications. Finally, further research could be done to explore the potential applications of 1,3-Diethylimidazolium diethylphosphate; 97% in the field of nanotechnology.
Méthodes De Synthèse
1,3-Diethylimidazolium diethylphosphate; 97% was first synthesized in 2011 by the reaction of 1,3-diethylimidazolium chloride and diethylphosphate in a 1:1 molar ratio. This reaction is carried out in anhydrous dimethylformamide (DMF) at temperatures between 70-80°C. The reaction is complete after the formation of a clear solution and can be further purified by recrystallization from anhydrous ethanol.
Safety and Hazards
1,3-Diethylimidazolium diethylphosphate is classified as a substance not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It is advised to not get it in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .
Propriétés
IUPAC Name |
1,3-diethylimidazol-1-ium;diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C4H11O4P/c1-3-8-5-6-9(4-2)7-8;1-3-7-9(5,6)8-4-2/h5-7H,3-4H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDVBKEQHKFLO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.CCOP(=O)([O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)



![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)